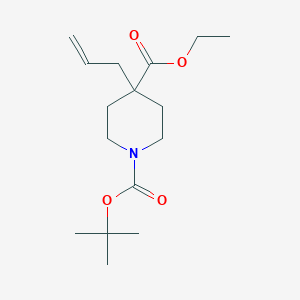

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

Descripción general

Descripción

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a chemical compound with the empirical formula C16H27NO4 . It is a heterocyclic building block used in various chemical reactions . The compound is also known as 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-propenyl)-1,4-piperidinedicarboxylate, and Ethyl 4-allyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate .

Molecular Structure Analysis

The molecular weight of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is 297.39 g/mol . The SMILES string representation of the molecule isCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C . The InChI key for the compound is FOOVEGXEARQUBR-UHFFFAOYSA-N . Chemical Reactions Analysis

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is used as a reactant for the synthesis of T-type calcium channel antagonists . More specific information about its chemical reactions could not be found.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a refractive index of 1.4676 and a density of 1.020 g/mL at 25°C . The boiling point is between 130-135°C at 1.5 mmHg .Aplicaciones Científicas De Investigación

Synthesis of T-type Calcium Channel Antagonists

This compound serves as a reactant in the synthesis of T-type calcium channel antagonists . These channels are significant targets for the treatment of various neurological disorders, including epilepsy and pain. The ability to modulate these channels can lead to the development of new therapeutic agents.

Organic Synthesis Intermediate

Due to its structural features, this compound is used as an intermediate in organic synthesis . Its protected piperidine and carboxylate groups make it versatile for further chemical transformations, enabling the creation of a wide array of complex molecules.

Protecting Group in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group in this compound is commonly used as a protecting group for amines in peptide synthesis . This allows for the selective deprotection of amines under mild acidic conditions without affecting other sensitive functional groups.

Material Science Applications

In material science, this compound could be explored for the synthesis of polymers or small molecules that can be incorporated into materials for improved mechanical properties or novel functionalities .

Catalysis Research

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate may be used in catalysis research to study new catalytic processes or to synthesize ligands for metal-catalyzed reactions . Its structural components can bind to metals, facilitating various catalytic transformations.

Pharmaceutical Research

In pharmaceutical research, this compound is valuable for the development of new drugs. Its piperidine ring is a common motif in medicinal chemistry, and modifications to this core structure can lead to compounds with potential pharmacological activities .

Bioconjugation Techniques

The presence of an allyl group allows for bioconjugation techniques, where this compound can be linked to biomolecules for targeted drug delivery or diagnostic purposes .

Environmental Chemistry

Lastly, in environmental chemistry, derivatives of this compound could be used to remove or neutralize toxins and pollutants, contributing to cleaner and safer environments .

Safety and Hazards

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Direcciones Futuras

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that it’s used as a reactant for the synthesis of T-type calcium channel antagonists . This suggests potential applications in the development of new drugs for conditions related to calcium channel function.

Mecanismo De Acción

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, also known as 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate, is a chemical compound with the molecular formula C16H27NO4 . This compound is an intermediate used in the synthesis of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists .

Target of Action

The primary target of this compound is the T-type calcium channel . These channels are low-voltage activated calcium channels that are found in various tissues including the heart, brain, and peripheral nervous system. They play a crucial role in shaping the action potentials in neurons, contributing to the pacemaker activity in the heart, and regulating calcium signaling.

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . This indicates that the compound can be absorbed in the gut and can cross the blood-brain barrier, suggesting good bioavailability.

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOVEGXEARQUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584846 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate | |

CAS RN |

146603-99-8 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146603-99-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)

![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)

![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)

![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)